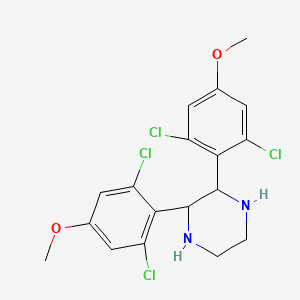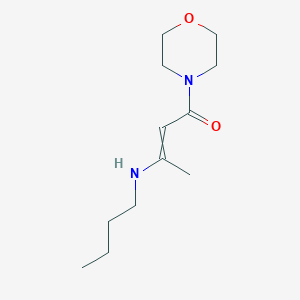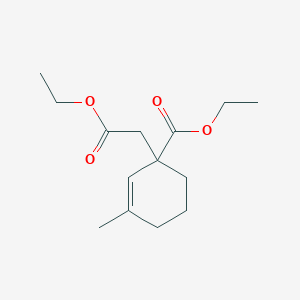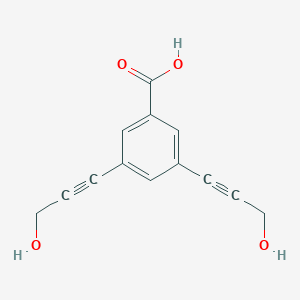
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 2,6-dichloro-4-methoxyphenyl groups attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro positions.
Aplicaciones Científicas De Investigación
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis(2,6-dichlorophenyl)piperazine
- 2,3-Bis(4-methoxyphenyl)piperazine
- 2,3-Bis(2,6-dichloro-4-methylphenyl)piperazine
Uniqueness
2,3-Bis(2,6-dichloro-4-methoxyphenyl)piperazine is unique due to the presence of both dichloro and methoxy groups on the phenyl rings. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
827299-62-7 |
|---|---|
Fórmula molecular |
C18H18Cl4N2O2 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
2,3-bis(2,6-dichloro-4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H18Cl4N2O2/c1-25-9-5-11(19)15(12(20)6-9)17-18(24-4-3-23-17)16-13(21)7-10(26-2)8-14(16)22/h5-8,17-18,23-24H,3-4H2,1-2H3 |
Clave InChI |
BCOMELIZJXRMLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Cl)C2C(NCCN2)C3=C(C=C(C=C3Cl)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)




![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)

![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)


